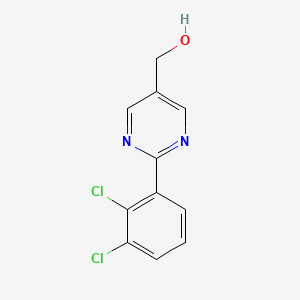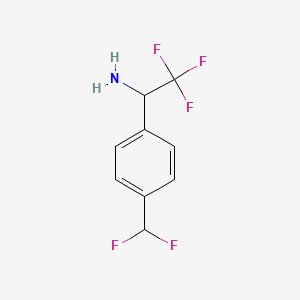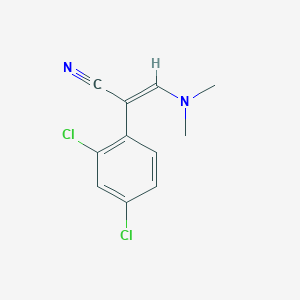
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H8Cl2N2O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)pyrimidine-5-aldehyde or 2-(2,3-dichlorophenyl)pyrimidine-5-ketone.
Reduction: Formation of 2-(2,3-dichlorophenyl)pyrimidine-5-amine or 2-(2,3-dichlorophenyl)pyrimidine-5-alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol
- 2-(3,4-Dichlorophenyl)pyrimidine-5-methanol
- 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol
Uniqueness
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
属性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
[2-(2,3-dichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2 |
InChI 键 |
RPOWGPPIYBTDNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)


![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)

![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)



![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)

